molecular formula C22H31Cl2N3O B12761789 Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate CAS No. 125775-34-0

Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate

Cat. No.: B12761789
CAS No.: 125775-34-0
M. Wt: 424.4 g/mol
InChI Key: TXXDVPPENPKVTG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-methyl substituent on the benzamide core. The structure includes a propyl chain linked to a piperazine ring substituted with a phenylmethyl (benzyl) group. The dihydrochloride salt and hydrate form enhance solubility and stability, typical of pharmaceutical formulations.

Properties

CAS No.

125775-34-0

Molecular Formula

C22H31Cl2N3O

Molecular Weight

424.4 g/mol

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)propyl]-4-methylbenzamide;dihydrochloride

InChI

InChI=1S/C22H29N3O.2ClH/c1-19-8-10-21(11-9-19)22(26)23-12-5-13-24-14-16-25(17-15-24)18-20-6-3-2-4-7-20;;/h2-4,6-11H,5,12-18H2,1H3,(H,23,26);2*1H

InChI Key

TXXDVPPENPKVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate typically involves multiple steps. One common route includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-Amino-4-methylphenyl)benzamide. This intermediate is then reacted with 1-(phenylmethyl)piperazine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to efficient synthesis with high selectivity and yield. The use of microreactors also facilitates the scaling up of production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzamides and piperazines .

Scientific Research Applications

Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The piperazine ring and phenylmethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Piperazine Substituent Salt Form Pharmacological Activity Reference
Target Compound : Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate Benzamide Phenylmethyl Dihydrochloride hydrate Hypothesized CNS activity (structural analogy) N/A
Lecozotan Hydrochloride Benzamide (4-cyano) 2,3-Dihydro-1,4-benzodioxin Monohydrochloride 5-HT1A antagonist (Alzheimer’s)
Levocetirizine Dihydrochloride Acetic acid derivative (4-Chlorophenyl)phenylmethyl Dihydrochloride Antihistamine (H1 receptor)
1-[3-[4-(m-Chlorophenyl)-1-piperazinyl]propyl]-3-(2-phenoxyethyl)-D2-1,2,4-triazolin-5-one Triazolone m-Chlorophenyl Monohydrochloride Not specified (triazolone core)
Benzamide, 4-amino-3-methyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl) ethyl) Benzamide (4-amino) 2-Pyridinyl Not specified Not specified (piperazine-ethyl linkage)

Structural and Functional Insights

Core Modifications

  • Benzamide vs. In contrast, Levocetirizine uses an acetic acid moiety, favoring polar interactions with histamine receptors . The triazolone derivative () replaces benzamide with a heterocyclic ring, likely altering metabolic stability and receptor selectivity .

Piperazine Substitutions

  • Chlorophenyl and Pyridinyl Groups : Analogs with chlorophenyl () or pyridinyl () substituents on piperazine suggest tunable receptor affinity. For example, chlorophenyl groups are common in serotonin/dopamine receptor ligands .

Salt Forms and Hydration

  • Dihydrochloride vs. Monohydrochloride: The target compound’s dihydrochloride salt may offer superior aqueous solubility compared to Lecozotan’s monohydrochloride, critical for oral bioavailability .
  • Hydrate Crystallinity : Similar to Levocetirizine’s patented crystalline form (), the hydrate form of the target compound likely stabilizes the crystal lattice, affecting shelf life and dissolution rates .

Toxicity and Metabolic Considerations

  • Piperazine Metabolism : N-dealkylation of the benzyl group could generate primary amines, necessitating toxicity screening, as seen in related compounds .

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